16-Iodo-9-hexadecenoic acid is a halogenated fatty acid that has garnered attention for its applications in medical imaging, particularly in the assessment of myocardial metabolism. This compound is characterized by the presence of an iodine atom at the 16th carbon position of a hexadecenoic acid chain, which contributes to its unique properties and functionalities.
16-Iodo-9-hexadecenoic acid can be synthesized from various fatty acids through halogenation processes. It is often derived from omega-substituted fatty acids, which are obtained from natural sources or synthesized chemically. The compound is particularly noted for its use in nuclear medicine as a radiotracer for imaging heart tissues.
This compound falls under the category of halogenated fatty acids, specifically those that contain iodine. It is classified as an unsaturated fatty acid due to the presence of a double bond in its carbon chain.
The synthesis of 16-iodo-9-hexadecenoic acid typically involves several key steps:
The synthesis can be performed using solvents such as acetone or dichloromethane, with specific reaction conditions (temperature, time) tailored to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed for purification, utilizing silica-based supports and specific elution agents to separate the desired product from by-products and unreacted materials .
The molecular structure of 16-iodo-9-hexadecenoic acid can be represented as follows:
This structure indicates:
The molecular weight of 16-iodo-9-hexadecenoic acid is approximately 366.33 g/mol. Its structural formula reflects its unsaturated nature due to the presence of a double bond between carbon atoms.
16-Iodo-9-hexadecenoic acid participates in various chemical reactions typical of fatty acids, including:
The iodinated compound's reactivity is influenced by the presence of the iodine atom, which can facilitate nucleophilic substitutions and other halogen-related reactions. The iodide ion serves as a good leaving group, enhancing reaction rates in nucleophilic substitution scenarios .
In biological systems, 16-iodo-9-hexadecenoic acid acts as a radiotracer for imaging myocardial metabolism. Upon administration, it mimics natural fatty acids, allowing for visualization and assessment of heart tissue uptake and metabolism through imaging techniques such as positron emission tomography (PET).
Studies have shown that this compound exhibits high myocardial extraction efficiency, making it suitable for evaluating cardiac function and diagnosing myocardial ischemia . The kinetics of uptake are similar to those observed with natural fatty acids, which facilitates its use in clinical settings.
Relevant data indicates that the compound retains stability when stored appropriately and shows consistent behavior in biological assays .
16-Iodo-9-hexadecenoic acid is primarily used in nuclear medicine for:
Its ability to mimic natural fatty acids while providing radiolabeling capabilities makes it invaluable for both clinical diagnostics and research applications .
The systematic IUPAC name for this compound is (9Z)-16-iodohexadec-9-enoic acid, reflecting its core structural features: a 16-carbon chain (hexadecenoic acid) with a double bond at the Δ9 position and an iodine atom at the ω-terminal (C16) carbon. Its molecular formula is C₁₆H₂₉IO₂, with a molecular weight of 380.30 g/mol [1] [5]. The iodine atom replaces the methyl group of the endogenous fatty acid palmitoleic acid (9-cis-hexadecenoic acid), creating a radiolabeling site for biomedical tracking [3] [9]. Key structural descriptors include:
Table 1: Structural and Nomenclature Data
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | (9Z)-16-Iodohexadec-9-enoic acid | PubChem [1] |
CAS Registry Number | 57491-64-2 | Chemsrc [5] |
Molecular Formula | C₁₆H₂₉IO₂ | PubChem [1] |
Canonical SMILES | ICCCCCCCC=CCCCCCCC(O)=O | PubChem [1] |
Configuration | Z (cis) at Δ9 | Chemsrc [5] |
The Δ9 double bond exhibits geometric isomerism, with the Z (cis) configuration being biologically relevant. In endogenous fatty acids like palmitoleic acid (9-cis-hexadecenoic acid), the cis-configuration induces a kink that maintains membrane fluidity and enables protein binding [3] [7]. Trans-isomers (e.g., 9-trans-hexadecenoic acid, palmitelaidic acid) adopt linear conformations akin to saturated fatty acids, altering metabolic kinetics and association with pathologies like obesity [4] [8]. For 16-iodo-9-hexadecenoic acid, the cis-configuration is retained to mimic natural fatty acid behavior, facilitating cellular uptake and mitochondrial transport [6] [10].
As an iodinated long-chain fatty acid, it displays amphiphilicity: the polar carboxylic acid and iodinated terminus enhance water solubility relative to non-halogenated analogs, while the hydrophobic chain promotes lipid membrane partitioning. In physiological buffers (pH 7.4), it exists primarily as an anion, forming micelles or albumin complexes [4] [6]. Stability studies in isolated rat heart models reveal rapid degradation: within 1 minute post-injection, >80% undergoes β-oxidation, releasing free iodide into the aqueous phase [6]. Esterification into triglycerides (~15% of lipid-phase activity) and polar lipids (~30%) occurs within 90 seconds, confirming intracellular stabilization via incorporation into complex lipids [6]. Deiodination is enzymatically mediated (not nonspecific), as evidenced by trapped iodide in mitochondrial fractions after β-oxidation [6].
Iodination at C16 fundamentally alters reactivity:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5